molecular formula C22H15N5OS2 B11975746 2-(1,3-benzothiazol-2-ylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(1,3-benzothiazol-2-ylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11975746
M. Wt: 429.5 g/mol
InChI Key: DLLQJLWLNJUPCZ-OEAKJJBVSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which combines elements of benzothiazole, pyridopyrimidine, and phenylhydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone typically involves a multi-step process:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with carbon disulfide and a base, followed by cyclization.

    Synthesis of Pyridopyrimidine Core: The pyridopyrimidine core is synthesized through a condensation reaction between a pyridine derivative and a suitable aldehyde or ketone.

    Coupling Reaction: The benzothiazole derivative is then coupled with the pyridopyrimidine core using a sulfanyl linkage.

    Formation of Phenylhydrazone: Finally, the aldehyde group on the pyridopyrimidine core is reacted with phenylhydrazine to form the phenylhydrazone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as probes for studying biological processes.

Medicine

The compound and its derivatives have shown promise in medicinal chemistry, particularly as potential anticonvulsant agents. Studies have indicated that these compounds can interact with molecular targets involved in neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(3,4-dichlorobenzylidene)acetohydrazide
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(3-methyl-2-thienyl)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone stands out due to its unique combination of structural motifs. This unique structure imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C22H15N5OS2

Molecular Weight

429.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-3-[(E)-(phenylhydrazinylidene)methyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H15N5OS2/c28-21-16(14-23-26-15-8-2-1-3-9-15)20(25-19-12-6-7-13-27(19)21)30-22-24-17-10-4-5-11-18(17)29-22/h1-14,26H/b23-14+

InChI Key

DLLQJLWLNJUPCZ-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=C(N=C3C=CC=CN3C2=O)SC4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=C(N=C3C=CC=CN3C2=O)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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